molecular formula C16H10F3NO B2929843 2,2,2-trifluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanone CAS No. 59050-37-2

2,2,2-trifluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanone

Cat. No.: B2929843
CAS No.: 59050-37-2
M. Wt: 289.257
InChI Key: MVLZFNWNJPQTIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanone is a chemical compound with the formula C16H10F3NO . It is a complex organic molecule that contains an indole ring, a phenyl group, and a trifluoroethanone group .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and formula. It contains an indole ring (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), a phenyl group (a benzene ring), and a trifluoroethanone group (a ketone with three fluorine atoms attached to the alpha carbon). The exact structure would need to be confirmed through techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources. Information such as melting point, boiling point, density, and solubility would typically be included in this analysis .

Scientific Research Applications

Electrophilic Trifluoromethylthiolation Reagents

2-Diazo-1-phenyl-2-((trifluoromethyl)sulfonyl)ethan-1-one, a compound related to 2,2,2-trifluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanone, serves as an effective electrophilic trifluoromethylthiolation reagent under copper catalysis. This utility facilitates the transformation of enamines, indoles, β-keto esters, pyrroles, and anilines into corresponding trifluoromethylthio compounds, demonstrating its importance in the synthesis of β-lactam triflones and coupling-type trifluoromethylthiolation reactions of aryl iodides Huang et al., 2016.

Hyperbranched Polymers

2,2,2-Trifluoro-1-[4-(4-phenoxyphenoxy)phenyl]ethanone has been utilized in the synthesis of linear and hyperbranched polymers with controlled degrees of branching from 0 to 100%. These polymers were synthesized through self-polycondensation, demonstrating the compound's utility in creating materials with varied branching degrees, which could have implications for materials science and engineering Segawa et al., 2010.

Synthesis of 3,1‐Benzoxazines and 3,1‐Benzothiazines

The synthesis of 2,2,2-trifluoro-l-[2-(dialkyl-amino)phenyl]ethanones and their conversion into a mixture of cis- and trans-pyrrolo- and pyrido[1,2-a][3,1]benzoxazines highlight the compound's versatility in heterocyclic chemistry. These findings provide a foundation for further chemical synthesis and the development of novel compounds with potential pharmaceutical applications Nijhuis et al., 2010.

Novel Arylene Ether Polymers

The synthesis of novel arylene ether polymers with high glass-transition temperatures and organosolubility illustrates the compound's application in polymer science. These polymers exhibit excellent thermal stability and are soluble in a wide range of organic solvents, suggesting their potential use in high-performance materials Huang et al., 2007.

Antifungal and Anti-inflammatory Agents

The compound's derivatives have been evaluated for their antifungal and anti-inflammatory properties. For instance, novel 4-substituted-7-trifluoromethylquinoline derivatives have been synthesized and tested for their analgesic, anti-inflammatory, and nitric oxide releasing properties. These studies highlight the compound's potential in developing new therapeutic agents Abadi et al., 2005.

Properties

IUPAC Name

2,2,2-trifluoro-1-(2-phenyl-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO/c17-16(18,19)15(21)13-11-8-4-5-9-12(11)20-14(13)10-6-2-1-3-7-10/h1-9,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLZFNWNJPQTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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